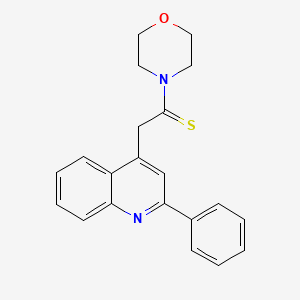
1-(Morpholin-4-yl)-2-(2-phenylquinolin-4-yl)ethanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione is a chemical compound with the molecular formula C21H20N2OS It is known for its unique structure, which includes a morpholine ring, a phenylquinoline moiety, and an ethanethione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione typically involves the following steps:
Formation of the Phenylquinoline Moiety: The phenylquinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a morpholine group.
Formation of the Ethanethione Group: The ethanethione group can be introduced through the reaction of the intermediate compound with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
化学反応の分析
Types of Reactions
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethanethione group to an ethane group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted quinoline and morpholine derivatives.
科学的研究の応用
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
1-morpholino-2-(2-phenylquinolin-4-yl)ethanone: Similar structure but with a carbonyl group instead of a thiol group.
2-phenylquinoline: Lacks the morpholine and ethanethione groups.
1-morpholino-2-(2-phenylquinolin-4-yl)ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione is unique due to the presence of the ethanethione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5442-77-3 |
|---|---|
分子式 |
C21H20N2OS |
分子量 |
348.5 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-(2-phenylquinolin-4-yl)ethanethione |
InChI |
InChI=1S/C21H20N2OS/c25-21(23-10-12-24-13-11-23)15-17-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-18(17)19/h1-9,14H,10-13,15H2 |
InChIキー |
VKXZKCYVYFWINA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)CC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


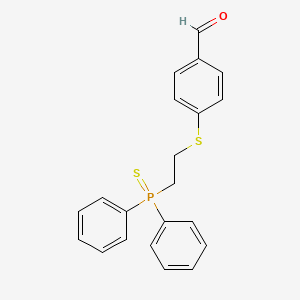
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)



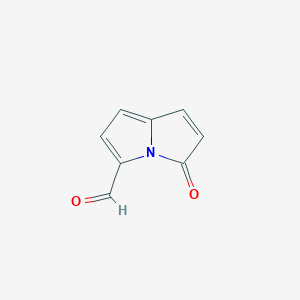

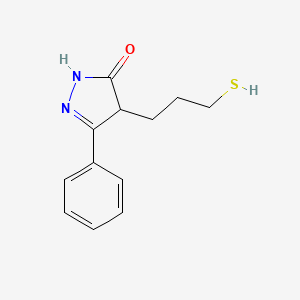
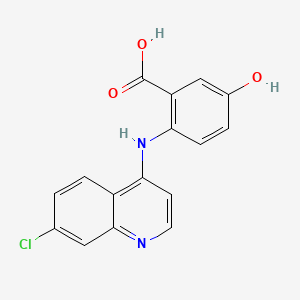

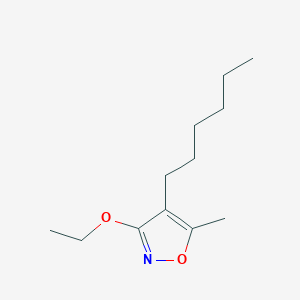
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)

![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
